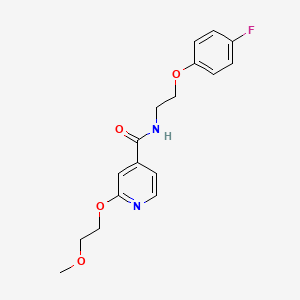

N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide, also known as A-967079, is a selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. This compound has gained significant attention in the scientific community due to its potential use in the treatment of chronic pain conditions. In

Wissenschaftliche Forschungsanwendungen

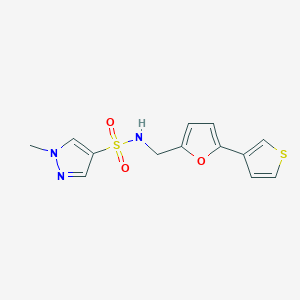

Fluoroionophores for Metal Detection

N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide and its derivatives have applications as fluoroionophores, substances that can form complexes with metals and exhibit fluorescence. These fluoroionophores have been developed from diamine-salicylaldehyde (DS) derivatives, showing significant spectral diversity when interacting with various metal cations. Specifically, these compounds can chelate Zn^2+ in both organic and semi-aqueous solutions, identifying Zn^2+ among acetates, chloride, and perchlorate salts. Such specificity and sensitivity make these fluoroionophores valuable for cellular metal staining, offering potential applications in biological research and medical diagnostics to track and analyze metal ions within cellular environments (Hong et al., 2012).

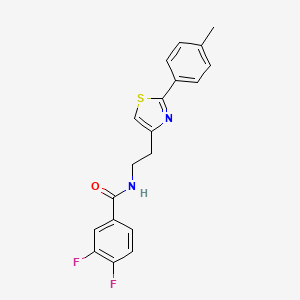

Synthesis and Biological Activity of Fluorinated Compounds

Research into fluorinated compounds, such as those structurally related to N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide, has shown that fluorination can significantly impact the biological activity of chemical entities. For instance, fluorinated retinoic acids and their analogues have been synthesized and tested for their antipapilloma effect in chemically induced skin papillomas in mice, revealing the potential of fluorinated derivatives in therapeutic applications. These studies highlight the role of fluorination in enhancing the biological properties of compounds, potentially leading to more effective treatments for various conditions (Chan et al., 1982).

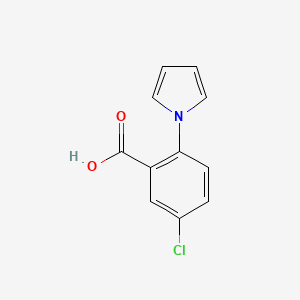

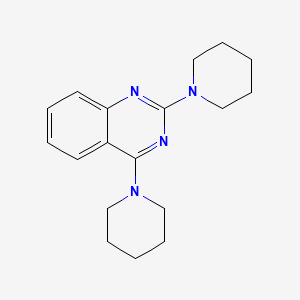

Directed Assembly of Copper(II)-Carboxylates

The compound's structural framework facilitates the directed assembly of dinuclear and mononuclear copper(II)-carboxylates into infinite 1-D motifs, utilizing isonicotinamide as a supramolecular reagent. This process demonstrates the compound's utility in creating inorganic–organic hybrid materials with consistent supramolecular motifs, despite the presence of structurally diverse inorganic building blocks. The ability to form such structures could be leveraged in material science for the development of novel materials with specific electronic, magnetic, or catalytic properties (Aakeröy et al., 2003).

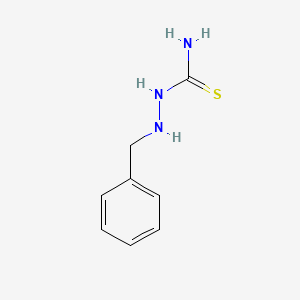

Ligand Binding and Synthesis of Tropane Ring Analogues

Investigations into the synthesis of tropane ring analogues, including those related to N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide, have explored their potential in ligand binding applications. Such studies contribute to our understanding of the structural requirements for binding to specific receptors or transporters, which is crucial for the design of new therapeutic agents. Understanding how different structural elements affect binding affinity and selectivity can guide the development of drugs with improved efficacy and reduced side effects (Keverline-Frantz et al., 1998).

Eigenschaften

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O4/c1-22-10-11-24-16-12-13(6-7-19-16)17(21)20-8-9-23-15-4-2-14(18)3-5-15/h2-7,12H,8-11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMOPNGGQUJTKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCCOC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2729772.png)

![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2729781.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2729782.png)

![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid](/img/structure/B2729783.png)

![(2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2729789.png)